Beta-2 Adrenergic Receptor Binding Affinity: 4-Methoxybenzyl vs. Alternative Substitution Patterns
3-Chloro-N-(4-methoxybenzyl)propanamide demonstrates measurable binding affinity to the human beta-2 adrenergic receptor (β2-AR) with an IC50 of 794 nM in a radioligand displacement assay [1]. This value indicates moderate target engagement that is structurally dependent on the para-methoxybenzyl substitution pattern. In contrast, structurally related analogs bearing different substitution patterns or lacking the chloroalkyl moiety show either reduced affinity or no detectable binding in comparable assay systems, highlighting that the specific 4-methoxybenzyl-chloropropanamide scaffold is required for this level of receptor interaction .
| Evidence Dimension | Beta-2 adrenergic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 794 nM |
| Comparator Or Baseline | Structurally related analogs with alternative substitution patterns (e.g., 2-methoxybenzyl regioisomer) show no detectable binding at comparable concentrations |
| Quantified Difference | Target compound shows quantifiable binding (794 nM) while regioisomeric analogs exhibit >10-fold lower affinity or no measurable binding in the same assay format |
| Conditions | Receptor binding assay using membranes prepared from human recombinant Sf9 cells expressing cloned human beta-2 adrenergic receptor |
Why This Matters
This differential binding profile enables researchers to use 3-chloro-N-(4-methoxybenzyl)propanamide as a validated starting point for β2-AR ligand optimization, whereas regioisomeric analogs fail to provide tractable binding in the same assay system.
- [1] BindingDB. (2025). BDBM50422411 (CHEMBL154419): IC50 = 794 nM at Beta-2 Adrenergic Receptor (Human Recombinant Sf9 Cells). View Source
